molecular formula C25H26N2O4 B2566964 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide CAS No. 898456-08-1

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2566964
CAS RN: 898456-08-1
M. Wt: 418.493
InChI Key: RNLNAWSRCHJLBB-UHFFFAOYSA-N
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Description

The compound “2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C21H21N3O5 . It is a synthetic compound and its detailed description and applications are not widely available in the literature.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H21N3O5 . It contains 21 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms. The exact arrangement of these atoms forms the unique structure of the compound .

Scientific Research Applications

Structural Aspects and Properties

Karmakar, Sarma, and Baruah (2007) studied the structural aspects of amide-containing isoquinoline derivatives, including a similar compound to the one of interest. Their research showed that these compounds form crystalline salts and complexes with other molecules, exhibiting fluorescence emission at different wavelengths depending on their state. This suggests potential applications in molecular structure analysis and fluorescent materials (Karmakar, Sarma, & Baruah, 2007).

Antifungal Applications

Bardiot et al. (2015) identified 2-oxo-morpholin-3-yl-acetamide derivatives as potent antifungal agents, particularly against Candida and Aspergillus species. This research highlights the potential use of similar acetamide derivatives in developing new antifungal medications (Bardiot et al., 2015).

Synthesis and Therapeutic Applications

King (2007) described a high-yielding cyclization method for synthesizing isoquinoline derivatives. Such efficient synthesis methods can be crucial for producing pharmacologically active compounds, potentially useful in therapeutic applications (King, 2007).

Antiviral Properties

Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative similar to the compound , demonstrating significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis virus. This suggests potential applications in antiviral drug development (Ghosh et al., 2008).

Antitumor Activity

Al-Suwaidan et al. (2016) designed and synthesized quinazolinone analogues, demonstrating broad-spectrum antitumor activity. This research opens the door for the development of novel antitumor agents based on similar acetamide structures (Al-Suwaidan et al., 2016).

Molecular Docking and Spectroscopy

El-Azab et al. (2016) conducted a study involving vibrational spectroscopy and molecular docking of a similar compound, indicating its potential in molecular interaction analysis and drug design (El-Azab et al., 2016).

properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-9-18(2)11-21(10-17)26-25(29)16-31-24-15-30-22(12-23(24)28)14-27-8-7-19-5-3-4-6-20(19)13-27/h3-6,9-12,15H,7-8,13-14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLNAWSRCHJLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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